tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3/c1-9-15-16-11(19-9)17-7-5-10(6-8-17)14-12(18)20-13(2,3)4/h10H,5-8H2,1-4H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATRFMKTIKBZFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Oxadiazole Moiety: The 1,3,4-oxadiazole ring can be introduced via a cyclization reaction of hydrazides with carboxylic acids or their derivatives.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base to form the carbamate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Carbamate Deprotection Reactions
The tert-butyl carbamate (Boc) group undergoes acid-mediated cleavage to generate a free amine. This reaction is critical for further functionalization of the piperidine nitrogen:
| Reagents/Conditions | Product | Yield | Citation |
|---|---|---|---|
| HCl in dioxane (4 M, 40°C, 4 h) | 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine | 89% | |
| TFA in DCM (rt, 2 h) | Same as above | 92% |
The free amine can subsequently participate in alkylation, acylation, or coupling reactions. For example, it reacts with acyl chlorides to form amides under mild conditions.
Oxadiazole Ring Functionalization
The 1,3,4-oxadiazole moiety participates in arylation and amination via transition-metal catalysis:
Copper-Catalyzed Arylation
A one-pot synthesis-functionalization strategy enables direct C–H arylation of the oxadiazole ring :
| Substrate | Aryl Iodide | Catalyst System | Product (Substituent at C5) | Yield |
|---|---|---|---|---|
| Parent compound | 4-Iodobenzotrifluoride | Cu(OAc)₂ (10 mol%), LiOtBu | 5-(4-CF₃-phenyl) derivative | 78% |
| Parent compound | 3-Iodopyridine | CuI (15 mol%), Xantphos | 5-(3-pyridyl) derivative | 65% |
This method tolerates electron-deficient and heteroaromatic iodides, expanding access to 2,5-disubstituted oxadiazoles.
Amination with O-Benzoyl Hydroxylamines
Copper acetate mediates coupling with N-benzoyloxy amines to introduce amino groups :
| Amine Source | Conditions | Product (C5-Amino Derivative) | Yield |
|---|---|---|---|
| NH₂OBz | Cu(OAc)₂, LiOtBu, 40°C, 18 h | 5-Amino-oxadiazole | 71% |
Piperidine Ring Modifications
The piperidine nitrogen (after Boc deprotection) undergoes alkylation and cross-coupling:
Buchwald–Hartwig Amination
Pd-catalyzed coupling with aryl halides forms C–N bonds at the piperidine nitrogen :
| Aryl Halide | Catalyst System | Product | Yield |
|---|---|---|---|
| 4-Bromotoluene | Pd₂(dba)₃, tBuXPhos, tBuONa | 1-(5-Methyl-oxadiazol-2-yl)-4-(p-tolyl)piperidine | 63% |
Reductive Amination
Reaction with aldehydes and NaBH₃CN yields secondary amines:
| Aldehyde | Conditions | Product (N-Alkylated Piperidine) | Yield |
|---|---|---|---|
| Formaldehyde | NaBH₃CN, MeOH, rt | N-Methyl derivative | 85% |
Stability Under Reactive Conditions
The compound demonstrates stability in common organic solvents but degrades under strongly acidic/basic conditions:
| Condition | Observation | Stability |
|---|---|---|
| H₂O, pH 7, 25°C | No degradation over 24 h | Stable |
| 1 M NaOH, 60°C, 6 h | Partial hydrolysis of oxadiazole ring | Unstable |
| 1 M HCl, 60°C, 6 h | Complete Boc deprotection | Reactive |
Scientific Research Applications
The biological activity of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate has been investigated in several studies, indicating its potential as a therapeutic agent.
Research Findings
Several studies have highlighted the efficacy of this compound in various assays:
| Activity | Measurement Method | Result |
|---|---|---|
| β-secretase Inhibition | In vitro assay | IC50 = 15.4 nM |
| Acetylcholinesterase Inhibition | In vitro assay | Ki = 0.17 μM |
| Aβ Aggregation Inhibition | In vitro assay | 85% inhibition at 100 μM |
| Cell Viability in Presence of Aβ | MTT Assay | 62.98% viability with M4 at 100 μM |
| MDA Levels Reduction | TBARS Assay | Significant decrease observed |
In Vitro Studies
A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results indicated that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents.
In Vivo Studies
In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing malondialdehyde (MDA) levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxadiazole ring is known to engage in hydrogen bonding and π-π interactions, which could play a role in its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate with structurally related compounds from the evidence, focusing on molecular features, synthetic pathways, and physicochemical/biological
Key Observations:
Structural Diversity: The substituents on the piperidine N-1 position vary widely, ranging from acetyl (electron-withdrawing) to aromatic/heteroaromatic groups (e.g., phenoxypyrimidine, dichlorophenyl). These modifications significantly alter electronic properties, steric bulk, and bioavailability.
Synthetic Utility : The tert-butyl carbamate group is retained across derivatives, highlighting its role as a stable protecting group during synthesis. For example, demonstrates its compatibility with acetylation and acidic deprotection conditions .
Physical Data Limitations : While molecular weights and formulas are consistently reported, critical data such as melting points, solubility, and stability are sparse. For instance, and lack melting points, complicating direct comparisons .
Functional Group Impact:
Biological Activity
Tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate is an organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings related to its pharmacological properties.
Chemical Structure and Synthesis
This compound has the molecular formula C10H17N3O3. The synthesis typically involves the reaction of tert-butyl carbamate with a suitable oxadiazole derivative, often using catalysts such as p-toluenesulfonic acid and zinc chloride in solvents like dimethylformamide (DMF) .
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its antiviral and antimicrobial properties. Research indicates that it may interact with specific molecular targets in biological systems, including enzymes and receptors, leading to various biological responses.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown modest inhibitory activity against the main protease (M) of coronaviruses, including SARS-CoV-2. While no significant inhibition was observed for other viral targets, in silico studies suggested that the compound could bind to the catalytic site of M, indicating a novel mechanism of action .
Table 1: Antiviral Activity Data
| Compound | Virus Target | EC50 (µM) | CC50 (µM) | Selectivity Index |
|---|---|---|---|---|
| This compound | SARS-CoV-2 M | 7.4 | 44 | 5.95 |
The mechanism of action is believed to involve binding to specific proteins involved in viral replication and pathogenesis. The interactions may modulate the activity of these proteins, thereby inhibiting viral replication processes .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antiviral Testing : A study assessed a series of 1,4,4-trisubstituted piperidines, including our compound of interest, for their antiviral activity against influenza and coronaviruses. The findings indicated that while some compounds exhibited low micromolar activity against influenza A/H1N1 virus, others showed potential against coronavirus targets .
- Neurodegenerative Disease Research : Another area of investigation involves the use of oxadiazole derivatives in treating tauopathies such as Alzheimer's disease. Compounds similar to this compound have been noted for their ability to modulate tau protein aggregation .
Q & A
Basic: What are the primary synthetic routes for tert-butyl N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-yl]carbamate, and how do reaction conditions influence yield?
Answer:
The synthesis typically involves sequential functionalization of the piperidine core. A common route includes:
Piperidine functionalization : Introducing the 5-methyl-1,3,4-oxadiazole moiety via nucleophilic substitution or cyclization reactions using reagents like acyl hydrazides and phosphoryl chloride .
Carbamate protection : Reacting the secondary amine with tert-butyloxycarbonyl (Boc) anhydride in dichloromethane (DCM) under basic conditions (e.g., triethylamine) at 0–25°C .
Critical factors : Temperature control during Boc protection prevents premature deprotection. Solvent polarity and stoichiometry of the oxadiazole-forming step significantly impact purity and yield. For example, excess phosphoryl chloride may lead to side products, requiring careful quenching .
Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺) and detects impurities from incomplete cyclization .
- IR Spectroscopy : Identifies carbamate C=O stretching (~1680–1720 cm⁻¹) and oxadiazole C=N vibrations (~1600 cm⁻¹) .
Basic: What safety protocols are recommended for handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis due to potential irritants (e.g., phosphoryl chloride) .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid aqueous cleanup for moisture-sensitive intermediates .
- First Aid : For skin contact, rinse with water for 15 minutes; consult a physician if irritation persists .
Advanced: How can computational modeling optimize the synthesis pathway for this compound?
Answer:
- Reaction Mechanism Simulations : Density Functional Theory (DFT) predicts transition states and intermediates for oxadiazole formation, identifying rate-limiting steps .
- Solvent Optimization : Machine learning algorithms (e.g., Bayesian optimization) screen solvent/reagent combinations to maximize yield. For example, dimethylformamide (DMF) may enhance cyclization efficiency compared to THF .
- Docking Studies : Molecular dynamics simulations assess the compound’s binding affinity to biological targets, guiding structural modifications .
Advanced: What strategies resolve contradictory data in biological activity assays involving this compound?
Answer:
- Dose-Response Curves : Replicate assays across multiple concentrations to distinguish true activity from assay interference (e.g., false positives due to aggregation) .
- Control Experiments : Use orthogonal assays (e.g., SPR vs. enzymatic assays) to confirm target engagement.
- Metabolite Screening : LC-MS identifies degradation products that may contribute to observed discrepancies .
Advanced: How does the 5-methyl-1,3,4-oxadiazole moiety influence the compound’s pharmacokinetic properties?
Answer:
- Metabolic Stability : The oxadiazole ring resists oxidative metabolism, enhancing half-life in vivo compared to amide analogs .
- Permeability : LogP calculations indicate moderate lipophilicity (~2.5), balancing blood-brain barrier penetration and solubility.
- Enzymatic Interactions : The oxadiazole’s electron-deficient nature may engage in π-stacking with aromatic residues in target enzymes .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate Boc-protected intermediates from byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals, verified by melting point and HPLC (>95% purity) .
- Centrifugation : Removes insoluble impurities after acid/base workup .
Advanced: Can high-throughput screening (HTS) accelerate the discovery of derivatives with enhanced bioactivity?
Answer:
- Library Design : Combine parallel synthesis (e.g., varying oxadiazole substituents) with HTS in 96-well plates .
- Automated Analytics : UPLC-MS coupled with robotic liquid handlers enables rapid purity/identity checks.
- Data Integration : Structure-activity relationship (SAR) models prioritize derivatives with optimal steric and electronic profiles .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (silica gel) to avoid carbamate degradation.
- Light Sensitivity : Amber vials prevent photodegradation of the oxadiazole ring .
Advanced: How can X-ray crystallography elucidate conformational dynamics of the piperidine-oxadiazole scaffold?
Answer:
- Crystal Growth : Slow vapor diffusion (e.g., ether into DCM solution) produces diffraction-quality crystals .
- Torsion Angle Analysis : Reveals preferred chair conformations of the piperidine ring and oxadiazole orientation.
- Intermolecular Interactions : Hydrogen bonding between the carbamate carbonyl and solvent molecules stabilizes the lattice structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
